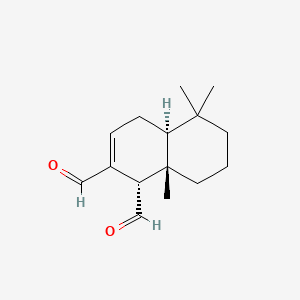![molecular formula C15H18N2O3S B1208892 4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)
4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester is an aryl sulfide and an isopropyl ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Methods : Researchers have developed methods to synthesize compounds structurally similar to the title compound. For example, Ji (2006) described the synthesis of a compound involving dimethyl pyrimidine and thiourea, showcasing advanced techniques in organic synthesis relevant to compounds like the title compound (Ji, 2006).
Crystal Structure Determination : X-ray diffraction is frequently used for structural characterization. The study by Rodinovskaya et al. (2003) elucidates the molecular and crystal structure of a complex pyrazole derivative, demonstrating the kind of structural analysis applicable to similar compounds (Rodinovskaya et al., 2003).
Application in Heterocyclic Chemistry
Heterocyclic Derivative Syntheses : Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives under specific conditions. This research can provide insights into the synthesis of pyridinyl-based compounds like the title compound (Bacchi et al., 2005).
Cardiotonic Activity Study : A study by Mosti et al. (1992) on similar pyridinecarboxylic acids and their esters highlights potential biological activities, which might be relevant for the title compound in pharmacological contexts (Mosti et al., 1992).
Advancements in Organic Chemistry
Building Blocks in Synthesis : Abdel-Khalik et al. (2004) described using enaminones as building blocks in synthesizing nicotinic acid and thienopyridine derivatives, demonstrating a technique potentially applicable to the title compound (Abdel-Khalik et al., 2004).
N-Cyanoacetamides Synthesis : Research by Chigorina et al. (2019) on cyanoacetamides synthesis showcases advanced techniques in organic synthesis relevant to the title compound (Chigorina et al., 2019).
Photochemical and Catalytic Studies
Photochemical Approaches : Álvaro et al. (1987) conducted studies on the photolysis of esters, which could provide insights into the photochemical properties of similar compounds (Álvaro et al., 1987).
Catalytic Synthesis : Gaikwad et al. (2019) explored the synthesis of chromen-4-yl phosphonic acid diethyl ester derivatives using a dual basic ionic liquid, indicating potential catalytic pathways for similar compounds (Gaikwad et al., 2019).
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
propan-2-yl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)20-14(19)6-12(18)8-21-15-13(7-16)10(3)5-11(4)17-15/h5,9H,6,8H2,1-4H3 |
InChI-Schlüssel |
OKMAODFZGKOCAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



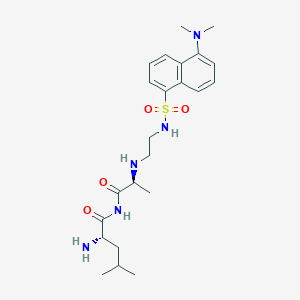
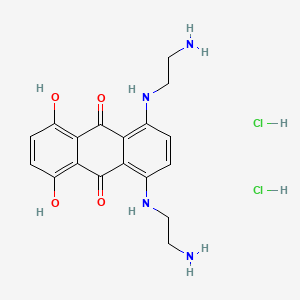
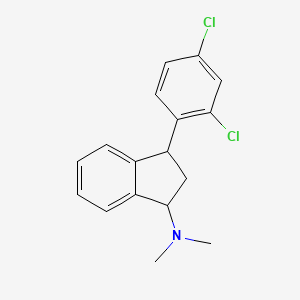
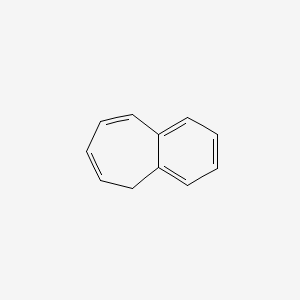
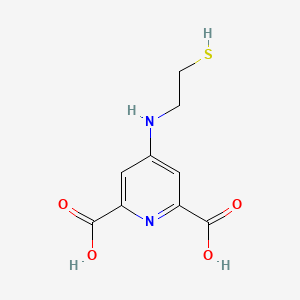

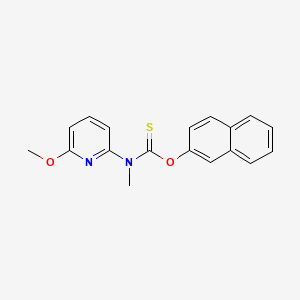
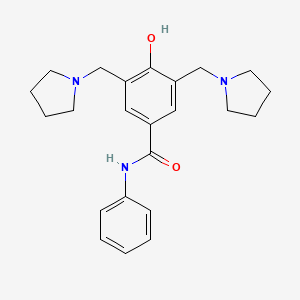
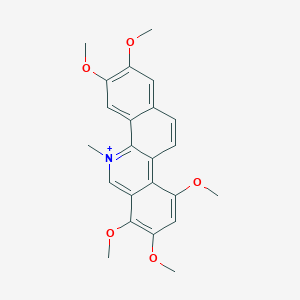
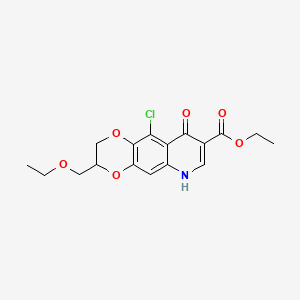
![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)
